Cas no 32046-86-9 (6-chloro-7-nitro-1H-Benzimidazole)

6-Chloro-7-nitro-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with chloro and nitro functional groups at the 6- and 7-positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro and nitro substituents enhance its electrophilic character, facilitating nucleophilic substitution reactions to yield diverse derivatives. Its high purity and stability under standard conditions ensure consistent performance in research and industrial processes. The compound’s versatility in forming fused heterocycles and its role in constructing biologically active molecules underscore its importance in medicinal chemistry and material science.
6-chloro-7-nitro-1H-Benzimidazole structure
32046-86-9 structure
Product Name:6-chloro-7-nitro-1H-Benzimidazole
CAS No:32046-86-9
MF:C7H4ClN3O2
MW:197.578559875488
CID:300254
PubChem ID:45078485
Update Time:2025-11-01

6-chloro-7-nitro-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-7-nitro-1H-Benzimidazole
    • 1H-Benzimidazole,6-chloro-7-nitro-
    • 5-Chloro-4-nitro-benzimidazole
    • 1H-Benzimidazole,5-chloro-4-nitro- (9CI)
    • Benzimidazole, 5-chloro-4-nitro- (7CI,8CI)
    • SCHEMBL15716836
    • 32046-86-9
    • 1H-Benzimidazole, 5-chloro-4-nitro-
    • 6-Chloro-7-nitro-1H-benzo[d]imidazole
    • 5-chloro-4-nitro-1H-benzo[d]imidazole
    • SCHEMBL7079330
    • Inchi: 1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
    • InChI Key: AJZSERMRCGDUSY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1[N+](=O)[O-])N=CN2

Computed Properties

  • Exact Mass: 196.99932
  • Monoisotopic Mass: 196.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.5A^2
  • XLogP3: 1.9

Experimental Properties

  • PSA: 71.82

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Additional information on 6-chloro-7-nitro-1H-Benzimidazole

Introduction to 6-chloro-7-nitro-1H-Benzimidazole (CAS No. 32046-86-9)

6-chloro-7-nitro-1H-Benzimidazole, identified by its Chemical Abstracts Service (CAS) number 32046-86-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The structural features of 6-chloro-7-nitro-1H-Benzimidazole, particularly the presence of both chloro and nitro substituents, contribute to its unique reactivity and potential applications in medicinal chemistry.

The benzimidazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting pharmacological properties ranging from antimicrobial to anticancer effects. The introduction of electron-withdrawing groups such as the nitro and chloro substituents in 6-chloro-7-nitro-1H-Benzimidazole enhances its interaction with biological targets, making it a valuable intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer and infectious disorders. 6-chloro-7-nitro-1H-Benzimidazole has emerged as a key intermediate in the synthesis of compounds that target specific enzymes and receptors involved in pathogenic processes. Its ability to modulate biological pathways makes it a promising candidate for further exploration in drug development.

One of the most compelling aspects of 6-chloro-7-nitro-1H-Benzimidazole is its versatility in chemical transformations. The chloro and nitro groups provide multiple sites for functionalization, allowing chemists to design derivatives with tailored properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups, while nucleophilic aromatic substitution can replace the chloro or nitro substituents with other functional moieties. These modifications enable the creation of libraries of compounds for high-throughput screening, facilitating the identification of lead candidates for drug development.

Recent studies have highlighted the potential of 6-chloro-7-nitro-1H-Benzimidazole in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the activity of kinases and other enzymes overexpressed in tumor cells. The nitro group, in particular, has been shown to enhance binding affinity by forming hydrogen bonds with amino acid residues in protein targets. This interaction can lead to the disruption of signaling pathways essential for cell proliferation and survival.

The synthesis of 6-chloro-7-nitro-1H-Benzimidazole typically involves a multi-step process starting from commercially available precursors. A common synthetic route includes the nitration of benzimidazole followed by chlorination at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research purposes.

In addition to its applications in oncology, 6-chloro-7-nitro-1H-Benzimidazole has shown promise in the treatment of infectious diseases. Derivatives of this compound have been investigated for their activity against bacterial and viral pathogens. The ability to modulate microbial enzymes and receptors makes it a valuable tool in the fight against antibiotic-resistant strains.

The impact of 6-chloro-7-nitro-1H-Benzimidazole extends beyond academic research, with several companies exploring its commercial potential. Collaborations between academic institutions and pharmaceutical firms have led to innovative drug candidates derived from this intermediate. These partnerships highlight the importance of basic research in driving therapeutic advancements.

As our understanding of disease mechanisms continues to evolve, so does the demand for novel chemical entities like 6-chloro-7-nitro-1H-Benzimidazole. Ongoing research aims to uncover new biological activities and optimize synthetic routes for improved efficiency and sustainability. The integration of computational chemistry and artificial intelligence into drug discovery pipelines is accelerating the identification of promising candidates derived from this compound.

The future prospects for 6-chloro-7-nitro-1H-Benzimidazole are bright, with ongoing studies exploring its role in precision medicine and targeted therapies. By leveraging its structural versatility and biological activity, researchers are paving the way for next-generation therapeutics that address unmet medical needs.

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